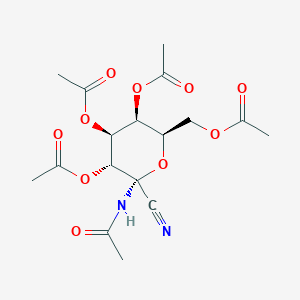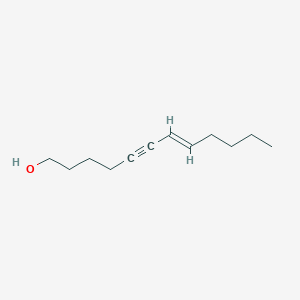
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTD is a yellow crystalline powder that is commonly used as a reagent in organic chemistry reactions.
Applications De Recherche Scientifique
Antitumor Applications
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione and its analogues have been studied for their potential in antitumor applications. A study demonstrated that certain analogues exhibit significant antitumor activity, showing promise as therapeutic agents against various cancer cell lines, including melanoma, colon, non-small lung, and breast cancer. Molecular docking studies of these compounds indicate a binding mode similar to known cancer drugs, suggesting a viable pathway for drug development (Al-Suwaidan et al., 2015).
Synthesis of Pharmaceuticals
The compound plays a role in the synthesis of pharmaceuticals. For instance, it is used in the synthesis of Celecoxib, a medication used in the treatment of arthritis. The synthesis process involves the condensation of specific acetophenone derivatives with ethyl trifluoroacetate, demonstrating the compound's utility in pharmaceutical manufacturing (Yong, 2001).
Photopolymerization Monitoring
A derivative of this compound, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, has been evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. Its ability to shift fluorescence spectrum during polymerization makes it a useful tool for monitoring the progress of these processes in industrial and research settings (Ortyl et al., 2014).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-6-2-1-5(3-7(6)12)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYCIVPYZDVHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC(=O)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498635 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
CAS RN |
2712-68-7 | |
| Record name | 1-(3,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)






![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)


